molecular formula C7H7NO3 B13952776 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid CAS No. 76245-01-7

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid

Cat. No.: B13952776
CAS No.: 76245-01-7
M. Wt: 153.14 g/mol
InChI Key: UCWRPUQOOGWVGZ-UHFFFAOYSA-N
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Description

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, and is substituted with a cyano group (–CN) and a carboxylic acid group (–COOH). The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts such as Lewis acids or bases .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyran derivatives, amides, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyran-5-carboxylic acid
  • 2H-Pyran-5-carboxylic acid, 3,4-dihydro-
  • 5,6-Dihydro-4H-pyran-2-carbonitrile

Uniqueness: 5-Cyano-3,4-dihydro-2H-pyran-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic organic chemistry and a versatile tool in scientific research .

Properties

CAS No.

76245-01-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-cyano-3,4-dihydro-2H-pyran-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c8-3-5-1-2-6(7(9)10)11-4-5/h4,6H,1-2H2,(H,9,10)

InChI Key

UCWRPUQOOGWVGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=COC1C(=O)O)C#N

Origin of Product

United States

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